molecular formula C12H13NO2 B1212217 7-(Dimethylamino)-4-methylcoumarin CAS No. 87-01-4

7-(Dimethylamino)-4-methylcoumarin

Cat. No. B1212217
CAS RN: 87-01-4
M. Wt: 203.24 g/mol
InChI Key: GZEYLLPOQRZUDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-(Dimethylamino)-4-methylcoumarin and its derivatives involves various chemical reactions, highlighting its versatility and adaptability in different chemical environments. For instance, the reaction of 7-(dimethylamino)-4-methylcoumarin with bromine in glacial acetic acid leads to the formation of 3-bromo-7-(dimethylamino)-4-methylcoumarin, showcasing the compound's reactivity and potential for structural modification (Kubo, Matsumoto, & Takechi, 2016).

Molecular Structure Analysis

The molecular structure of 7-(Dimethylamino)-4-methylcoumarin derivatives, such as 3-bromo-7-(dimethylamino)-4-methylcoumarin, has been determined through crystallography, providing insight into the compound's planar structure and the effects of substituent modifications on its properties. The molecule's planarity and the dihedral angles between its rings contribute to its optical and electronic properties, which are crucial for its applications in fluorescence and laser dyes (Kubo, Matsumoto, & Takechi, 2016).

Chemical Reactions and Properties

7-(Dimethylamino)-4-methylcoumarin undergoes various chemical reactions, leading to the formation of diverse derivatives with unique properties. These reactions include nitration, acetylation, and methylation, each altering the compound's electronic and optical characteristics. Such modifications enable the tailored synthesis of derivatives for specific applications, including fluorescence labeling and probing (Machida, Ushijima, Takahashi, & Kanaoka, 1977).

Scientific Research Applications

Laser Dye Applications

7-Dimethylamino-4-methylcoumarin has been identified as a useful laser dye in various solutions, with a lasing maximum at 434 nm. It demonstrates a unique capability where its longwave absorption band disappears in acidified solutions, enabling a tuning of the lasing frequency (Wolfbeis, 1978).

Solvatochromic Fluorescent Probes

This compound is also significant in the study of solvent effects on fluorescent probes. The shift in the maximum wavenumber of 7-(Dimethylamino)-4-methylcoumarin as a function of solvent properties has been extensively investigated, providing insights into the interaction between solvent polarity and fluorescence probes (Coosemans, Schryver, & Dormael, 1979).

Crystal Structure Analysis

Research has also been conducted on the crystal structure of 3-Bromo-7-(dimethylamino)-4-methylcoumarin, a derivative of 7-(Dimethylamino)-4-methylcoumarin, which is significant for developing new materials such as fluorescence materials and laser dyes. This research contributes to understanding the effects of substituents on the structure and properties of such compounds (Kubo, Matsumoto, & Takechi, 2016).

Photopolymerization Monitoring

7-(Dimethylamino)-4-methylcoumarin has been utilized as a fluorescent probe in the study of the photopolymerization of dimethacrylates. This research is crucial for understanding the behavior of polymeric networks during photopolymerization, aiding in the development of new polymeric materials (Jager, Volkers, & Neckers, 1995).

Biocompatibility Improvement in Medical Devices

In the medical field, derivatives of 7-(Dimethylamino)-4-methylcoumarin have been used to improve the biocompatibility of medical devices. For example, it has been incorporated into coatings for NiTi alloy to reduce cytotoxicity and nickel ion release, showing potential for biomedical applications like artificial bones and fixation devices (Meng et al., 2018).

Solvent Effects on Fluorescence

The effect of solvents on the fluorescence of 7-(N,N-dimethylamino)-4-methylcoumarin and related compounds has been analyzed, providing valuable data for the understanding of solvent-solute interactions in fluorescence studies (Kamlet, Dickinson, & Taft, 1981).

Fluorescent Labeling in Biological Studies

7-(Dimethylamino)-4-methylcoumarin has also been used in the development of fluorescent labels for proteins, aiding in structural studies and analytical procedures in biological research (Forster & Haas, 1993).

properties

IUPAC Name

7-(dimethylamino)-4-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H13NO2/c1-8-6-12(14)15-11-7-9(13(2)3)4-5-10(8)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEYLLPOQRZUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6041422
Record name 7-(Dimethylamino)-4-methylcoumarin
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Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

7-(Dimethylamino)-4-methylcoumarin

CAS RN

87-01-4
Record name DAMC
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Record name 7-Dimethylamino-4-methylcoumarin
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Record name 2H-1-Benzopyran-2-one, 7-(dimethylamino)-4-methyl-
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Record name 7-(Dimethylamino)-4-methylcoumarin
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Record name 7-(dimethylamino)-4-methyl-2-benzopyrone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
257
Citations
ET John - Journal of the Chemical Society, Perkin Transactions 1, 1990 - pubs.rsc.org
… The problem in the existing synthesis of DACM is the introduction of a nitrogen substituent specifically onto C-3 of 7dimethylamino-4-methylcoumarin and we therefore sought to …
Number of citations: 26 pubs.rsc.org
V Hagen, S Frings, B Wiesner, S Helm… - …, 2003 - Wiley Online Library
[7‐(Dimethylamino)coumarin‐4‐yl]methyl (DMACM) and [7‐(diethylamino)coumarin‐4‐yl]methyl (DEACM) esters of 8bromoadenosine 3′,5′‐cyclic monophosphate (8‐Br‐cAMP) and …
K Kubo, T Matsumoto, H Takechi - X-ray Structure Analysis Online, 2016 - jstage.jst.go.jp
The structure of 3-bromo-7-(dimethylamino)-4-methylcoumarin (1) was determined by X-ray crystallography. It crystallizes in the space group P21/n (# 14) with cell parameters a= 9.000 (…
Number of citations: 6 www.jstage.jst.go.jp
T Eckardt, V Hagen, B Schade, R Schmidt… - The Journal of …, 2002 - ACS Publications
A series of axial and equatorial diastereomers of (coumarin-4-yl)methyl-caged adenosine cyclic 3‘,5‘-monophosphates (cAMPs), 1−6, having methoxy, dialkylamino, or no substituent in …
Number of citations: 189 pubs.acs.org
M MACHIDA, N USHIJIMA, T TAKAHASHI… - Chemical and …, 1977 - jstage.jst.go.jp
… ‘“) 7-Dimethylamino-4-methylcoumarin (1) Compound 1 was prepared from m-dimethylaminophenol, ethyl acetoacetate and ZnCl2 in ethanol by the Pechmann reaction. Pale yellow …
Number of citations: 3 www.jstage.jst.go.jp
M Tegtmeier, W Legrum - Archiv der Pharmazie: An …, 1998 - Wiley Online Library
… Whereas the pretreatments chosen did not lead to significant differences between the molecular activities of 7-dimethylamino-4methylcoumarin, the metabolism of the three ethyl deriva…
Number of citations: 7 onlinelibrary.wiley.com
RJ von Trebra, TH Koch - Applied Physics Letters, 1983 - pubs.aip.org
… The chemical stabilization of coumarin 1, 7-diethylamino-4-methylcoumarin, in a nitrogen laser pumped dye laser and coumarin 311, 7-dimethylamino-4-methylcoumarin, under cw …
Number of citations: 15 pubs.aip.org
Y Lu, Y Yin, BT Mayers, Y Xia - Nano letters, 2002 - ACS Publications
This paper describes a sol−gel approach for the coating of superparamagnetic iron oxide nanoparticles with uniform shells of amorphous silica. The coating process has been …
Number of citations: 401 pubs.acs.org
X Yu, P Somasundaran - Colloids and Surfaces A: Physicochemical and …, 1994 - Elsevier
… The fluorescence technique, utilizing pyrene for the aqueous system and 7-dimethylamino-4-methylcoumarin for the non-aqueous system as probes, was used to investigate the …
Number of citations: 25 www.sciencedirect.com
V Mohan, B Sengupta, N Das… - Protein and Peptide …, 2019 - ingentaconnect.com
… Methods: In order to carry out the domain-specific studies, HSA has been tagged using N-(7- dimethylamino-4-methylcoumarin-3-yl) iodoacetamide (DACIA) at Cys-34 of domain-I and …
Number of citations: 3 www.ingentaconnect.com

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